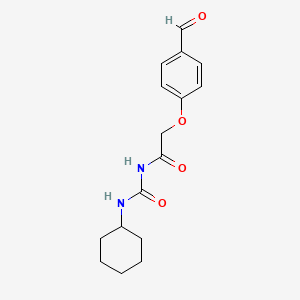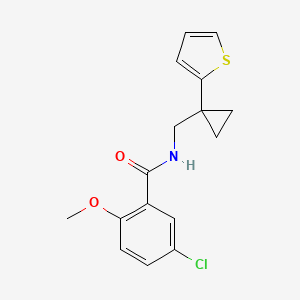
5-chloro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic compound that has shown potential in scientific research applications. It belongs to the class of benzamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and receptors involved in cancer cell growth and neurological function. It has also been shown to modulate the activity of certain signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. It has also been shown to improve cognitive function and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide in lab experiments is its potential as a therapeutic agent for cancer and neurological disorders. It also has a relatively simple synthesis method, making it easy to produce in large quantities. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide. One area of research is in optimizing its therapeutic potential for cancer and neurological disorders. This could involve further studies on its mechanism of action and its effects on specific signaling pathways. Another area of research is in developing more efficient synthesis methods for this compound. This could involve the use of alternative reagents or reaction conditions. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in animal models.
Méthodes De Synthèse
The synthesis of 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a multi-step process involving the reaction of several reagents. The first step involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The second step involves the reaction of the 5-chloro-2-methoxybenzoyl chloride with N-cyclopropylthiophene-2-carboxamide to form 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)carbamoyl)benzamide. The final step involves the reaction of 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)carbamoyl)benzamide with formaldehyde and hydrogen chloride gas to form 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has been studied for its potential in scientific research applications. One area of research is in the treatment of cancer. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. Another area of research is in the treatment of neurological disorders. Studies have shown that this compound has neuroprotective effects and can improve cognitive function.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-13-5-4-11(17)9-12(13)15(19)18-10-16(6-7-16)14-3-2-8-21-14/h2-5,8-9H,6-7,10H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCZISFDLGKUOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

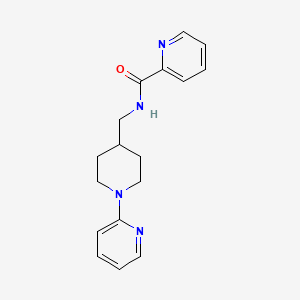
![3-[[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2396141.png)
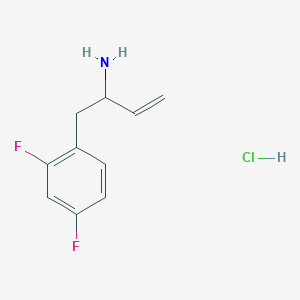
![Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2396143.png)
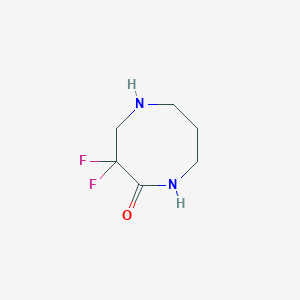
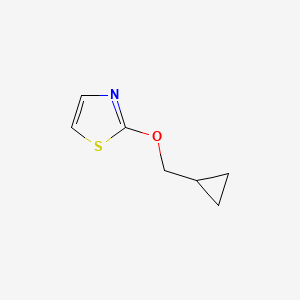
![N-(4-bromophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2396148.png)

![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2396153.png)
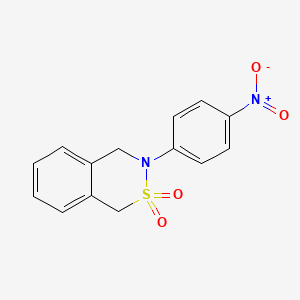
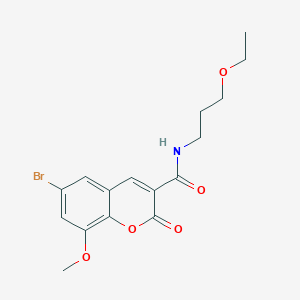
![2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2396160.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2396161.png)
